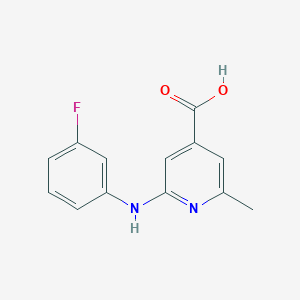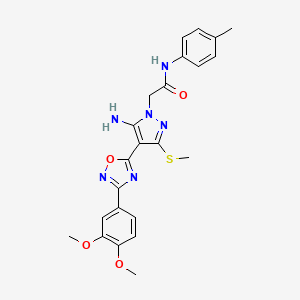
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Coordination Complexes
A study on pyrazole-acetamide derivatives, although not directly mentioning the specific compound , showcases the versatility of pyrazole-acetamide frameworks in creating novel coordination complexes with potential antioxidant activities. These complexes, synthesized through coordination with Co(II) and Cu(II) ions, exhibit significant antioxidant activity, hinting at the potential of similar structures, including 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, in contributing to antioxidant research or therapeutic applications (Chkirate et al., 2019).
Potential FLAP Inhibitor
Another research focus pertains to the synthesis of novel compounds with selective inhibition properties against the five-lipoxygenase-activating protein (FLAP), showcasing excellent pharmacokinetics properties. This study indicates the importance of such compounds in developing new therapeutic agents, suggesting that compounds with complex structures like 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide might have potential in drug discovery, especially in targeting specific proteins involved in inflammatory responses (Latli et al., 2015).
Antipsychotic-like Profile
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicates potential antipsychotic-like profiles in behavioral animal tests, without interacting with dopamine receptors. This research suggests that derivatives of the pyrazol-1-yl group could contribute valuable insights into non-dopaminergic pathways for antipsychotic drug development. It underlines the potential of structurally complex compounds, similar to the one , for further exploration in psychiatric medication (Wise et al., 1987).
Antimicrobial Agents
The synthesis and evaluation of thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating antipyrine moiety have been explored for their potential as antimicrobial agents. This indicates the broader application of pyrazole-acetamide compounds in developing new antimicrobial therapies, suggesting that the specific compound could also be investigated for similar activities (Aly et al., 2011).
Propiedades
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-13-5-8-15(9-6-13)25-18(30)12-29-20(24)19(23(27-29)34-4)22-26-21(28-33-22)14-7-10-16(31-2)17(11-14)32-3/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHHQDSTZGLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

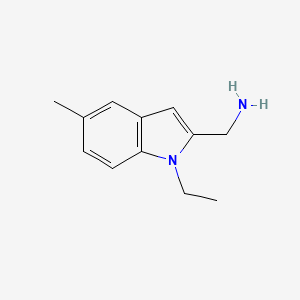
![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)
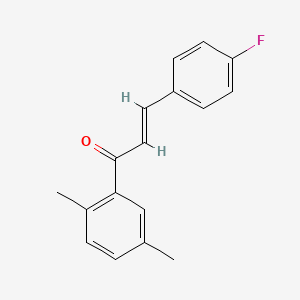
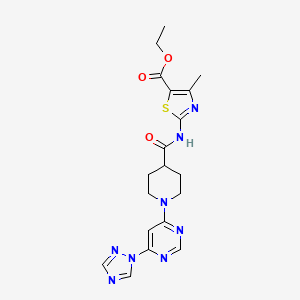
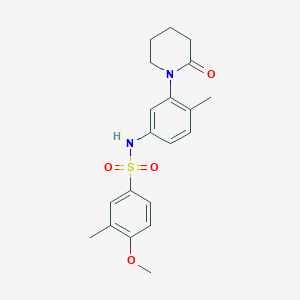
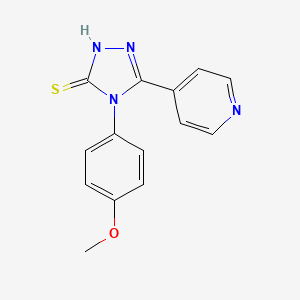
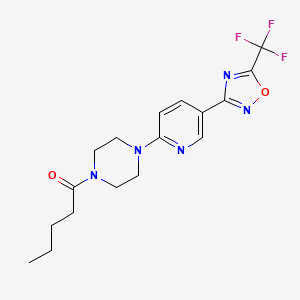
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)
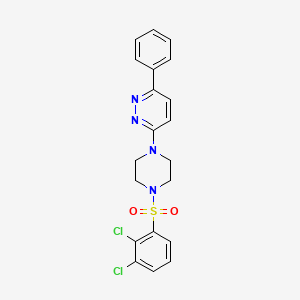
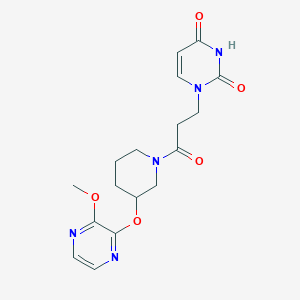
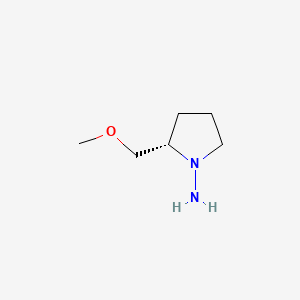

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2438375.png)
